Vinyltriethoxysilane
Overview
Description
Vinyltriethoxysilane is an organosilicon compound with the chemical formula (C₂H₅O)₃SiCH=CH₂. It is a colorless liquid that is primarily used as a coupling agent and adhesion promoter. The compound features both a vinyl group and hydrolytically sensitive ethoxysilyl groups, making it bifunctional and suitable for various industrial applications .
Mechanism of Action
Target of Action
Vinyltriethoxysilane primarily targets polymer materials and glass fibers . It acts as a cross-linking agent in the manufacture of cross-linked polyethylene (PEX) and as a coupling agent or adhesion promoter for the treatment of glass fibers .
Mode of Action
The compound features both a vinyl group and hydrolytically sensitive ethoxysilyl groups . The alkoxysilane moiety is reactive toward water, and in the presence of moisture, it forms silicon-oxygen-silicon bonds that cross-link the material to cure it . This cross-linking action enhances the mechanical properties of the material .
Biochemical Pathways
The primary biochemical pathway involves the reaction of the alkoxysilane moiety with water, leading to the formation of silicon-oxygen-silicon bonds . This reaction is crucial for the cross-linking of the material and its subsequent curing .
Result of Action
The result of this compound’s action is the formation of cross-linked materials with enhanced mechanical properties . For instance, in the manufacture of cross-linked polyethylene, the compound helps create a material with improved durability and strength . Similarly, when used as an additive in lithium-ion batteries, it enhances the thermal stability of the electrolyte and the cathode by forming a stable surface layer .
Action Environment
The action of this compound is significantly influenced by the presence of moisture. The compound’s alkoxysilane moiety reacts with water to form silicon-oxygen-silicon bonds, which are crucial for the cross-linking and curing of the material . Therefore, the moisture level in the environment can directly impact the efficacy of this compound’s action .
Biochemical Analysis
Biochemical Properties
Vinyltriethoxysilane plays a significant role in biochemical reactions due to its bifunctional nature . It is used as a monomer and comonomer for polymers . The alkoxysilane moiety is reactive toward water, forming silicon-oxygen-silicon bonds that cross-link the material to cure it . Specific enzymes, proteins, or other biomolecules it interacts with are not mentioned in the available literature.
Cellular Effects
It has been used as an additive to suppress the flammability of a carbonate-based electrolyte in lithium-ion batteries . It was found to not only reduce the flammability of the electrolyte but also enhance the thermal stability of both the electrolyte and the LiCoO2 cathode by forming a stable surface layer .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity towards water. In the presence of moisture, it forms silicon-oxygen-silicon bonds that cross-link the material to cure it . This property makes it a valuable cross-linking agent in the manufacture of cross-linked polyethylene .
Temporal Effects in Laboratory Settings
It has been used as an additive in lithium-ion batteries, where it was found to enhance the thermal stability of the electrolyte and the LiCoO2 cathode .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinyltriethoxysilane can be synthesized through the reaction of vinyltrichlorosilane with ethanol in the presence of a base. The reaction typically proceeds as follows:
CH2=CHSiCl3+3C2H5OH→CH2=CHSi(OC2H5)3+3HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups .
Industrial Production Methods
In industrial settings, triethoxyvinylsilane is produced in large-scale batch reactors. The process involves the use of catalysts such as potassium persulfate and sodium metabisulfate, and the reaction is typically conducted at elevated temperatures (around 70°C) for several hours .
Chemical Reactions Analysis
Types of Reactions
Vinyltriethoxysilane undergoes various types of chemical reactions, including:
Hydrolysis and Condensation: In the presence of moisture, the ethoxysilyl groups hydrolyze to form silanols, which can further condense to form siloxane bonds.
Polymerization: The vinyl group can participate in free-radical polymerization reactions.
Grafting: It can be grafted onto other polymers to modify their surface properties.
Common Reagents and Conditions
Hydrolysis: Water or moisture.
Polymerization: Free-radical initiators such as azobisisobutyronitrile (AIBN).
Grafting: Various monomers like styrene and methacrylic acid.
Major Products
Siloxane Polymers: Formed through hydrolysis and condensation.
Grafted Polymers: Modified polymers with improved adhesion and mechanical properties.
Scientific Research Applications
Vinyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the surface modification of nanoparticles for drug delivery systems.
Medicine: Utilized in photodynamic therapy by encapsulating photosensitizers.
Industry: Applied in the production of cross-linked polyethylene for electrical insulation and water pipes
Comparison with Similar Compounds
Similar Compounds
Vinyltrimethoxysilane: Similar in structure but with methoxy groups instead of ethoxy groups.
(3-Aminopropyl)triethoxysilane: Contains an amino group, making it suitable for different applications.
(3-Glycidyloxypropyl)trimethoxysilane: Contains an epoxy group, used for different coupling applications
Uniqueness
Vinyltriethoxysilane is unique due to its combination of a vinyl group and ethoxysilyl groups, which provide both reactivity and hydrolytic sensitivity. This makes it particularly useful as a coupling agent and adhesion promoter in various industrial and scientific applications .
Properties
IUPAC Name |
ethenyl(triethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDBOZPQNFPOLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C=C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29434-25-1 | |
Record name | Silane, ethenyltriethoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29434-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3044463 | |
Record name | Ethenyl(triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a fruity odor; [Alfa Aesar MSDS] | |
Record name | Silane, ethenyltriethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Vinyltriethoxysilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18204 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
2.28 [mmHg] | |
Record name | Vinyltriethoxysilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18204 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
78-08-0 | |
Record name | Vinyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyltriethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, ethenyltriethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethenyl(triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethoxy(vinyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | VINYLTRIETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V1TKX755V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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